Predicted Lipophilicity vs. 4-Methoxy-1H-pyrazole as a Determinant of Cellular Permeability
Computational predictions indicate a significant increase in lipophilicity for the target compound relative to the simplest analog, 4-methoxy-1H-pyrazole. The predicted logP of 4-(But-3-en-1-yloxy)-1H-pyrazole is approximately 1.4, compared to ~0.4 for the methoxy analog, a difference that can substantially influence cell permeability and target engagement in a cellular context [1]. This is a class-level inference based on the known relationship between alkoxy chain length, unsaturation, and logP within the pyrazole family.
4-Methoxy logP ≈ 0.4
| Evidence Dimension | Predicted Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 1.4 |
| Comparator Or Baseline | 4-Methoxy-1H-pyrazole: Predicted logP ≈ 0.4 |
| Quantified Difference | Δ logP ≈ 1.0 |
| Conditions | In silico prediction using fragment-based methods, derived from DataWarrior calculations for similar pyrazole derivatives [1]. |
Why This Matters
For researchers designing cell-permeable probes or lead compounds, a higher logP is often correlated with improved passive membrane permeability, making the target compound a more promising starting point than its 4-methoxy analog for intracellular targets.
- [1] PMC. (n.d.). Figure 2. Physicochemical properties of pyrazole derivatives... calculated using DataWarrior software. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6332197/figure/F2/ View Source
